(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane
Description
(E)-Trimethoxy(4-phenylbut-3-en-2-yl)silane (CAS 119181-19-0) is a silicon-based organometallic compound with the molecular formula C₁₃H₂₀O₃Si . Its structure features a phenyl-substituted butenyl chain conjugated to a trimethoxysilyl group, enabling dual functionality: hydrolytic reactivity from the trimethoxy groups and aromatic interactions via the phenyl moiety. This compound is primarily used as a chemical intermediate for synthesizing silicone polymers and as a coupling agent in composite materials . Its technical grade purity (92%) and unique stereochemistry (E-configuration) make it suitable for applications requiring controlled crosslinking or surface modification.
Properties
IUPAC Name |
trimethoxy-[(E)-4-phenylbut-3-en-2-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-12H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFNGLXWHGYSSV-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119181-19-0 | |
| Record name | Styrylethyltrimethoxysilane, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nickel-Catalyzed Allylic Substitution
Nickel-catalyzed allylic substitution has emerged as a cornerstone for synthesizing allylsilanes. In a representative procedure, (E)-trimethyl(2-methylene-4-phenylbut-3-en-1-yl)silane (3r) was prepared via reaction of (E)-trimethyl((4-phenylbuta-1,3-dien-2-yl)oxy)silane with LiCH2SiMe3 in the presence of Ni(COD)2 (5 mol%) in toluene at 60°C for 2 hours. The reaction proceeds through oxidative addition of the nickel catalyst to the enol ether, followed by transmetallation with the lithium nucleophile.
Key Reaction Parameters
This method achieves high stereoselectivity for the E-isomer due to the rigidity of the nickel intermediate, which prevents isomerization during the transmetallation step.
Stereoselective Synthesis of the E-Isomer
Control via Substrate Geometry
The E-configuration in allylsilanes is often dictated by the geometry of the starting enol ether. For instance, (E)-enol ethers derived from cinnamaldehyde derivatives yield exclusively E-allylsilanes under nickel catalysis. Computational studies suggest that the planar transition state favors retention of geometry during the transmetallation step.
Solvent and Temperature Effects
Nonpolar solvents like toluene enhance stereoselectivity by stabilizing the nickel intermediate’s coordination geometry. Elevated temperatures (60–80°C) improve reaction rates without compromising selectivity, as demonstrated in the synthesis of (Z)-(2,3-diphenylallyl)trimethylsilane (3o).
Alternative Synthetic Routes
Hydrosilylation of Conjugated Dienes
Hydrosilylation of 4-phenyl-1,3-butadiene with trimethoxysilane represents a theoretically viable route. However, regioselectivity challenges (anti-Markovnikov vs. Markovnikov addition) necessitate precise catalyst selection. Rhodium complexes with chiral ligands could potentially address this, though literature precedence is limited for this specific substrate.
Silicon-Heteroatom Exchange
The SpectraBase entry for trimethoxy(4-phenylbut-1-en-2-yl)silane (InChI: InChI=1S/C13H20O3Si/c1-12(17(14-2,15-3)16-4)10-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3) hints at silicon-heteroatom exchange strategies. Starting from chlorosilanes, nucleophilic substitution with methanol could install trimethoxy groups, though competing elimination reactions must be controlled.
Optimization of Reaction Conditions
Catalyst Loading and Ligand Effects
Reducing Ni(COD)2 loading to 2.5 mol% decreased yields by 15–20% in model reactions, indicating that 5 mol% is optimal. The addition of SIPr.HCl (N-heterocyclic carbene ligand) improved yields in sterically hindered substrates like (Z)-trimethyl(2-phenylbut-2-en-1-yl)silane (3p), suggesting its utility for challenging cases.
Solvent Screening
Polar aprotic solvents (e.g., THF, DMF) led to reduced stereoselectivity (<70% E) compared to toluene (>95% E). This aligns with the hypothesis that polar solvents disrupt the nickel intermediate’s coordination sphere.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of (E)-trimethyl(2-methylene-4-phenylbut-3-en-1-yl)silane (3r) shows distinct vinyl protons at δ 6.81 (d, J = 16.2 Hz) and δ 6.47 (d, J = 16.2 Hz), confirming trans-configuration. For the trimethoxy analogue, analogous signals would shift upfield due to the electron-donating methoxy groups.
Chemical Reactions Analysis
Types of Reactions
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using halides or amines in the presence of a base.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Cyclohexyl derivatives.
Substitution: Halosilanes, aminosilanes.
Scientific Research Applications
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-trimethoxy(4-phenylbut-3-en-2-yl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and functional group impacts among key silanes:
Key Insights :
- Aromatic vs. Aliphatic Groups : The phenyl group in the target compound enables π-π stacking, beneficial in polymer composites requiring aromatic compatibility. In contrast, OTS’s long alkyl chain maximizes hydrophobicity .
- Reactive Moieties: VTMS’s vinyl group supports radical-induced crosslinking, while APTMS’s amino group facilitates covalent bonding with biomolecules or oxides .
Surface Properties and Wettability
Surface energy (γs ab) and water contact angle (CA) are critical for applications like coatings or adhesives:
- OTS (n-octadecyl trimethoxy silane) achieves a CA of 92.5° due to its hydrophobic alkyl chain .
- APTMS (3-aminopropyl trimethoxy silane) has a CA of 53.4°, making it hydrophilic and suitable for bioadhesion .
- Target Compound: While CA data is unavailable, its phenyl group likely confers moderate hydrophobicity (inferred from similar aromatic silanes). However, surface roughness and silanol group density (post-hydrolysis) significantly influence wettability, as seen in .
For example, nanoparticles functionalized with trimethoxy(octyl)silane (γs ab = 8.2 mJ/m²) had a CA of 148.4°, while those with higher γs ab (9.0 mJ/m²) still showed high CA (144.1°), suggesting surface morphology plays a key role .
Reactivity and Hydrolysis Kinetics
Trimethoxy silanes hydrolyze faster than triethoxy variants due to the lower steric hindrance of methoxy groups . This reactivity enables rapid covalent bonding with hydroxylated surfaces (e.g., glass, metals). However, the organic substituent dictates post-hydrolysis behavior:
- VTMS forms moisture-activated crosslinks in polyethylene, enabling thermoplastic processing .
- γ-Glycidoxypropyl Trimethoxy Silane enhances PLA/kenaf fiber adhesion by forming epoxy-mediated covalent bonds .
- Target Compound : The conjugated alkene may participate in Diels-Alder reactions or copolymerization, expanding its utility in advanced materials.
Mechanical Performance in Composites
Silanes improve interfacial adhesion in composites by bonding inorganic fillers to organic matrices:
- VTMS increases tensile strength (45%) and abrasion resistance in EPDM/CaCO₃ composites .
- γ-Glycidoxypropyl Trimethoxy Silane boosts PLA composite elongation at break by 30% .
- Target Compound : Its phenyl group may enhance stress transfer in aromatic polymer matrices (e.g., polystyrene), though specific data is lacking.
Environmental and Regulatory Considerations
- Fluorinated Silanes : Compounds like (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-silane are subject to EPA reporting due to persistence concerns .
- Target Compound: No specific restrictions are noted, but standard silane safety protocols (e.g., handling hydrolysis-derived methanol) apply.
Biological Activity
(E)-trimethoxy(4-phenylbut-3-en-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structure:
This compound features a silane backbone with three methoxy groups and a phenylbutenyl moiety, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound may act as a nucleophile or electrophile, forming covalent bonds with enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, leading to modulation of physiological responses.
Biological Activities
Research indicates several promising biological activities associated with this compound:
Anticancer Activity
Studies have indicated that silane compounds exhibit significant anticancer properties. For instance, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Related Compound | HT-29 (colon cancer) | 9 nM |
| Related Compound | MCF-7 (breast cancer) | 17 nM |
These results suggest that modifications in the silane structure can enhance anticancer activity, indicating a potential pathway for drug development .
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate in drug discovery:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Bioconjugation : The reactive silane groups can be utilized for bioconjugation techniques in drug delivery systems.
Case Studies
Several studies have explored the biological implications of silanes:
- Study on Anticancer Activity : A study investigated the effects of various silanes on cancer cell lines, highlighting the potential of this compound as an anticancer agent due to its structural similarities to known active compounds .
- Mechanistic Insights : Research into the mechanism of action revealed that silanes could interact with cellular proteins, leading to altered signaling pathways associated with cell growth and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
